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molecular formula C14H13NO B142796 4-Acetylaminobiphenyl CAS No. 4075-79-0

4-Acetylaminobiphenyl

Cat. No. B142796
M. Wt: 211.26 g/mol
InChI Key: SVLDILRDQOVJED-UHFFFAOYSA-N
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Patent
US05554632

Procedure details

4-Acetaminobiphenyl (17 g, 80.57 mmol)in glacial acetic acid (600 ml) was added a solution of potassium nitrate (18 g, 178 mmol) in conc. sulphuric acid (75 ml) at such a rate that the temperature was kept below 30° C. Following the addition the mixture was stirred at ambient temperature for 72 hours. The reaction mixture was poured into ice-water (1200 ml). The product was filtered off, washed thoroughly with water and dried. Recrystallization from EtOH (99%, 150 ml) afforded 4-acetamino-3-nitrobiphenyl (8.7 g).
Quantity
17 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[N+:17]([O-])([O-:19])=[O:18].[K+]>C(O)(=O)C.S(=O)(=O)(O)O>[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18])[C:2]([CH3:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=C1)C1=CC=CC=C1
Name
potassium nitrate
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
1200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 30° C
ADDITION
Type
ADDITION
Details
the addition the mixture
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH (99%, 150 ml)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N(C(=O)C)C1=C(C=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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